An In-depth Technical Guide to the Chemical Structure of Sophoricoside
An In-depth Technical Guide to the Chemical Structure of Sophoricoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological pathways of Sophoricoside. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.
Chemical Identity and Structure
Sophoricoside is an isoflavone glycoside, a class of natural compounds known for their diverse biological activities. It is primarily isolated from the fruits and seeds of Sophora japonica L. (the Japanese pagoda tree).[1][2] The core structure consists of a genistein aglycone (an isoflavone) attached to a β-D-glucopyranosyl moiety at the 4'-position.
The definitive chemical identifiers for Sophoricoside are as follows:
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IUPAC Name : 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
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Molecular Formula : C₂₁H₂₀O₁₀
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CAS Number : 152-95-4
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SMILES : C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO
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InChI : InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1
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InChIKey : ISQRJFLLIDGZEP-CMWLGVBASA-N
Physicochemical and Biological Data
The following table summarizes key quantitative data for Sophoricoside, compiled from various analytical and biological studies.
| Property | Value |
| Molecular Weight | 432.38 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 237–238 °C |
| Density | 1.83 g/cm³ |
| Solubility | Soluble in DMSO (86 mg/mL), Pyridine. Slightly soluble in Methanol. Published data regarding solubility in water and ethanol is conflicting. |
| UV-Vis (λmax) | 260 nm (in HPLC mobile phase) |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 431 |
| Biological Activity | Selective inhibitor of cyclooxygenase-2 (COX-2) with an IC₅₀ of 3.3 µM.[3][4] Inhibits lipid accumulation in HepG2 cells at concentrations of 1–10 µM.[1][5] |
Key Signaling Pathway: Regulation of Lipogenesis
Sophoricoside has been identified as a modulator of lipid metabolism. A key mechanism of action is its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and subsequently inhibits downstream pathways, including the sterol regulatory element-binding protein (SREBP) pathway, which governs the synthesis of fatty acids and cholesterol.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and biological evaluation of Sophoricoside.
Extraction and Purification from Sophora Fruits
This protocol is adapted from a patented method for industrial-scale extraction.
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Maceration : Grind dried Sophora fruit medicinal materials into a coarse powder.
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Solvent Extraction : Add 8–12 times the weight of the powdered material in a solvent solution of alkaline, dilute alcohol containing sodium borate.
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Reflux : Heat the mixture and reflux for 2-3 cycles to ensure exhaustive extraction.
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Neutralization & Filtration : Combine the extracts and adjust the pH to neutral using an appropriate acid. Filter the solution to remove solid plant material.
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Chromatography : Pass the neutralized, filtered extract through a macroporous resin column.
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Elution : Elute the column with an ethanol-water mixture.
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Concentration and Precipitation : Concentrate the eluent to facilitate the precipitation of the crude extract. Dissolve the concentrate in ethyl acetate and filter. The undissolved substance is then dissolved in acetone and filtered again.
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Crystallization : The resulting filter cake is dissolved in 70-90% ethanol via backflow. The final product is obtained through 2-4 cycles of crystallization.
High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for the quantification of Sophoricoside in biological matrices.
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Instrumentation : HPLC system with UV detection.
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Column : Reversed-phase C18 column.
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Mobile Phase : Acetonitrile:Methanol:0.08% Phosphoric Acid (8:29:63, v/v/v).[6]
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Flow Rate : 1.0 mL/min.[6]
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Detection : UV at 260 nm.[6]
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Sample Preparation (Plasma) : Precipitate protein from plasma samples by adding methanol. Centrifuge and inject the supernatant into the HPLC system.[6]
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Internal Standard : Naringin can be used as an internal standard for quantitative analysis.[6]
Spectroscopic Characterization (NMR & MS)
This outlines a general procedure for the structural confirmation of isolated Sophoricoside.
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Sample Preparation (NMR) : Dissolve approximately 10-20 mg of purified Sophoricoside in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
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NMR Data Acquisition : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
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¹H-NMR : Obtain a standard one-dimensional proton spectrum.
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¹³C-NMR : Obtain a standard one-dimensional carbon spectrum with proton decoupling.
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2D NMR : Perform 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
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Sample Preparation (MS) : Prepare a dilute solution of Sophoricoside in a suitable solvent like methanol or acetonitrile.
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MS Data Acquisition : Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode.
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Full Scan MS : Acquire a full scan to determine the mass of the deprotonated molecule [M-H]⁻.
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Tandem MS (MS/MS) : Select the parent ion (e.g., m/z 431) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern is crucial for confirming the structure, showing the loss of the glucose moiety (a loss of 162 Da) to yield the genistein aglycone fragment (m/z 269).
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In Vitro Lipogenesis Inhibition Assay
This protocol details a cell-based assay to measure the effect of Sophoricoside on lipid accumulation in hepatocytes.
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Cell Culture : Culture human hepatocarcinoma (HepG2) cells in DMEM medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.[5]
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Serum Starvation : Before treatment, culture the cells in serum-free DMEM for 12 hours.[5]
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Treatment : Incubate the serum-starved cells with varying concentrations of Sophoricoside (e.g., 1, 5, 10 µM) in DMEM containing 100 nM oleic acid for 24 hours to induce lipid accumulation. A vehicle control (DMSO) and a positive control (e.g., 10 µM lovastatin) should be included.[5][7]
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Cell Viability Assay : In a parallel plate, perform an MTT assay to ensure that the tested concentrations of Sophoricoside are not cytotoxic.[1]
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Oil Red O Staining :
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Wash the treated cells with phosphate-buffered saline (PBS).
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Fix the cells with 10% formalin for at least 1 hour.
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Wash with water and then with 60% isopropanol.
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Stain the cells with a freshly prepared and filtered Oil Red O solution for 10 minutes.
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Wash thoroughly with water to remove excess stain.
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Quantification :
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Visually inspect and photograph the cells under a microscope to observe lipid droplets (stained red).
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For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 500 nm using a spectrophotometer. The absorbance is directly proportional to the amount of accumulated lipid.
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